2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked oxazole moiety at position 2. The oxazole ring is further substituted with a 4-isopropoxyphenyl group and a methyl group at position 3. The isopropoxy and methoxy groups may enhance lipophilicity and metabolic stability compared to simpler derivatives .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-18(2)35-23-13-9-20(10-14-23)27-30-26(19(3)36-27)17-37-29-31-25-8-6-5-7-24(25)28(33)32(29)21-11-15-22(34-4)16-12-21/h5-16,18H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUEOGXVNQITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex quinazolinone derivative known for its diverse biological activities. Quinazolinones have been extensively studied for their potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. The structure features a quinazolinone core with multiple functional groups, including a methylthio linkage and aryl substitutions that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 946296-10-2 |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one can inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. Specifically, modifications in the substituents on the quinazolinone ring can significantly affect their potency against cancer cells .
In a comparative study, the compound demonstrated an IC50 value comparable to other known anticancer agents, indicating its potential as a lead compound for further development .
Antibacterial and Antifungal Properties
Quinazolinones are also recognized for their antibacterial properties. The compound's structural analogs have shown effectiveness against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA .
Additionally, certain studies have highlighted the compound's potential antifungal activity against Candida species, suggesting a broad spectrum of antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, quinazolinone derivatives have been shown to inhibit histone deacetylases and phosphoinositide 3-kinase signaling pathways, which are crucial for cancer cell proliferation and survival .
Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor progression and microbial resistance mechanisms, enhancing its therapeutic potential .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various quinazolinone derivatives on non-small cell lung cancer (NSCLC) cell lines using the sulforhodamine B (SRB) assay. Results indicated that several derivatives exhibited significant growth inhibition, reinforcing the potential of this class of compounds in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of related quinazolinones against Mycobacterium tuberculosis. The study found that certain derivatives inhibited bacterial growth effectively over extended periods, suggesting long-lasting antibacterial properties .
Scientific Research Applications
Biological Activities
Research indicates that quinazolinone derivatives exhibit significant biological activities. The specific compound in focus has been investigated for various applications:
Anticancer Activity
Quinazolinone derivatives have been studied for their potential anticancer effects. For instance, modifications in the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Properties
The compound has shown promise in antibacterial assays, particularly against strains of Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). These properties are attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Antifungal Effects
In addition to antibacterial activity, quinazolinones are also being explored for antifungal properties. Some derivatives demonstrate effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections.
Case Studies
Several studies have documented the efficacy of quinazolinone derivatives, including this specific compound:
- Study on Anticancer Activity :
- Antibacterial Evaluation :
- Synthesis and Characterization :
Comparison with Similar Compounds
Key Challenges :
- Steric hindrance from the isopropoxy group may reduce reaction yields compared to smaller substituents like chloro or methoxy .
- Thioether stability under acidic or oxidative conditions necessitates careful optimization .
Physicochemical Properties
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the quinazolinone core, oxazole ring functionalization, and thioether linkage. Key challenges include controlling regioselectivity during heterocycle formation and minimizing by-products. Methodological solutions:
- Microwave-assisted synthesis improves reaction efficiency for quinazolinone intermediates (reduces reaction time by 30–50%) .
- Use of polar aprotic solvents (e.g., DMF) enhances solubility of aromatic intermediates, while catalytic bases (e.g., K₂CO₃) facilitate thiol-mediated coupling .
- Continuous flow reactors optimize exothermic steps (e.g., oxazole alkylation) to maintain temperature control and improve yield .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropoxy vs. methoxy groups) and thioether connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for distinguishing isotopic patterns of sulfur-containing moieties .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxazole-quinazolinone junction (e.g., Z/E configurations at methylidene groups) .
Q. How can researchers design initial biological assays for this compound?
Prioritize targets based on structural analogs:
- Quinazolinone derivatives often exhibit kinase inhibition (e.g., EGFR, VEGFR). Use in vitro kinase assays with ATP-competitive binding protocols .
- Thioether-linked heterocycles may interact with cysteine residues in enzymes. Employ fluorescence-based thiol reactivity assays .
- Pre-screen for cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) impact biological activity?
- Isopropoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Compare pharmacokinetic profiles using HPLC-based logD measurements .
- Methoxy substituents on the phenyl ring increase electron density, altering binding affinities to hydrophobic enzyme pockets. Validate via molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies .
- Example: Replacing 4-methoxyphenyl with 4-fluorophenyl in analogs reduced IC₅₀ by 40% in kinase assays due to enhanced halogen bonding .
Q. What strategies resolve contradictions in biological data across structurally similar compounds?
- Meta-analysis of substituent effects : Compare datasets for analogs with systematic substitutions (e.g., ethoxy vs. isopropoxy groups). Use QSAR models to identify critical physicochemical parameters (e.g., Hammett σ values) .
- Orthogonal assay validation : If a compound shows anti-inflammatory activity in one study but not another, test it in both RAW264.7 macrophage and in vivo murine models to rule out cell-line-specific artifacts .
Q. How can crystallographic data inform the design of derivatives with improved selectivity?
- X-ray structures of the compound bound to targets (e.g., kinases) reveal key interactions:
- The quinazolinone carbonyl forms hydrogen bonds with hinge-region residues.
- The isopropoxy group occupies a hydrophobic cleft, reducing off-target effects versus bulkier substituents .
Q. What mechanistic insights can be gained from studying metabolic stability?
- Liver microsome assays identify major metabolic pathways:
- Oxazole ring oxidation is a primary route of degradation. Introduce electron-donating groups (e.g., methyl) to slow CYP450-mediated metabolism .
- Thioether linkages are susceptible to glutathione conjugation. Assess stability in human hepatocyte co-cultures with NAC supplementation .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates, and recrystallization (MeOH/CH₂Cl₂) for final products .
- Reaction monitoring : Employ TLC (UV detection at 254 nm) for rapid checks and HPLC-PDA for quantifying purity (>95%) .
- Data reproducibility : Document solvent lot numbers and catalyst sources (e.g., Pd/C activity varies by supplier) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
